1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-5-amine
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Overview
Description
1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a morpholine ring attached to a propyl chain, which is further connected to a pyrazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-5-amine typically involves the reaction of 3-(morpholin-4-yl)propylamine with a suitable pyrazole derivative. One common method includes the use of 1H-pyrazole-5-carboxylic acid, which undergoes a condensation reaction with 3-(morpholin-4-yl)propylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of automated systems can also help in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.
Substitution: Various nucleophiles like halides, amines, or thiols; often in the presence of a base or catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-5-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-3-amine: Similar structure but with a different position of the amine group on the pyrazole ring.
1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-4-amine: Another isomer with the amine group at the 4-position of the pyrazole ring.
Uniqueness: 1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-5-amine is unique due to its specific structural configuration, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2703780-43-0 |
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Molecular Formula |
C10H18N4O |
Molecular Weight |
210.3 |
Purity |
95 |
Origin of Product |
United States |
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